molecular formula C18H21N3O3S B4424823 1-[(4-methylphenyl)sulfonyl]-N-(2-pyridinylmethyl)prolinamide

1-[(4-methylphenyl)sulfonyl]-N-(2-pyridinylmethyl)prolinamide

Cat. No. B4424823
M. Wt: 359.4 g/mol
InChI Key: BTDYJDXMZXPUBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-methylphenyl)sulfonyl]-N-(2-pyridinylmethyl)prolinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is commonly referred to as "SMT-1149" and has been shown to exhibit promising activity against a variety of viral infections.

Mechanism of Action

The mechanism of action of SMT-1149 involves the inhibition of viral RNA polymerase, which is essential for viral replication. This inhibition prevents the virus from replicating and spreading to other cells, thereby reducing the severity of the infection.
Biochemical and Physiological Effects:
SMT-1149 has been shown to have minimal toxicity and is well-tolerated in animal studies. It has also been shown to have a high degree of selectivity for viral RNA polymerase, which minimizes the risk of off-target effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of SMT-1149 is its broad-spectrum activity against a variety of RNA viruses. However, its effectiveness against other types of viruses, such as DNA viruses, is still unknown. Additionally, the high cost of synthesis may limit its widespread use in laboratory experiments.

Future Directions

There are several potential future directions for research involving SMT-1149. One area of interest is the development of new analogs with improved potency and selectivity. Additionally, the use of SMT-1149 in combination with other antiviral agents may enhance its effectiveness and reduce the risk of resistance. Finally, further studies are needed to evaluate the safety and efficacy of SMT-1149 in clinical trials.

Scientific Research Applications

SMT-1149 has been extensively studied for its potential applications in the treatment of viral infections, particularly those caused by RNA viruses such as influenza and Ebola. Several studies have demonstrated the ability of SMT-1149 to inhibit viral replication and reduce viral load in infected cells.

properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-14-7-9-16(10-8-14)25(23,24)21-12-4-6-17(21)18(22)20-13-15-5-2-3-11-19-15/h2-3,5,7-11,17H,4,6,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDYJDXMZXPUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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